[1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone
Overview
Description
[1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone is a synthetic organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidinylmethanone Moiety: This step involves the reaction of the piperidine derivative with a pyrrolidinylmethanone precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
[1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the piperidine and pyrrolidinylmethanone moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl benzimidazole: This compound shares the benzenesulfonyl group but differs in the core structure.
Piperidine benzimidazolone: Similar in having a piperidine ring but with different substituents.
Uniqueness
[1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-11-6-7-12-17)15-10-4-5-13-18(15)22(20,21)14-8-2-1-3-9-14/h1-3,8-9,15H,4-7,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYCNQWEJDIIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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